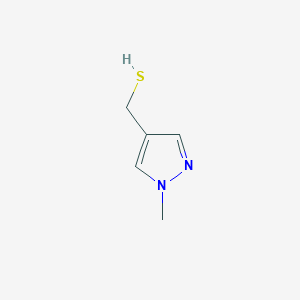

(1-methyl-1H-pyrazol-4-yl)methanethiol

描述

(1-Methyl-1H-pyrazol-4-yl)methanethiol is a heterocyclic organosulfur compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a methanethiol (-CH2SH) moiety at the 4-position.

属性

IUPAC Name |

(1-methylpyrazol-4-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQZCVCQILGCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248624-50-1 | |

| Record name | (1-methyl-1H-pyrazol-4-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反应分析

(1-methyl-1H-pyrazol-4-yl)methanethiol: undergoes various types of chemical reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions: Reagents such as thiourea, sodium borohydride, hydrogen peroxide, and lithium aluminum hydride are commonly used. Reaction conditions are typically optimized for temperature, pH, and solvent choice.

Major Products Formed: The major products include disulfides, sulfonic acids, thiolate anions, and various pyrazole derivatives.

科学研究应用

(1-methyl-1H-pyrazol-4-yl)methanethiol: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.

Industry: The compound is utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which (1-methyl-1H-pyrazol-4-yl)methanethiol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological effects.

Pathways Involved: The specific pathways depend on the biological context, but may include oxidative stress pathways, inflammatory pathways, and cellular signaling pathways.

相似化合物的比较

The structural analogs of (1-methyl-1H-pyrazol-4-yl)methanethiol primarily differ in functional groups attached to the pyrazole ring. Below is a comparative analysis based on and related chemical principles:

Structural and Functional Group Analysis

Key Observations:

Reactivity Differences: Thiol vs. Alcohol: The thiol group in the target compound is more nucleophilic and acidic than the hydroxyl group in (1-methyl-1H-pyrazol-3-yl)methanol. Thiols readily form disulfide bonds (oxidation) and coordinate to metals, whereas alcohols are better H-bond donors . Thiol vs. Amine: Compared to (1-methyl-1H-pyrazol-4-yl)methanamine, the thiol derivative is less basic but more prone to oxidation. Amines are stronger nucleophiles in neutral conditions but require protection in synthetic routes .

The -SH group (moderately electron-donating) may enhance electrophilic substitution at the pyrazole ring compared to -CHO or -COOH analogs .

Biological Implications: Thiol-containing compounds, like the target molecule, may interact with biological systems via redox pathways or enzyme inhibition.

Crystallographic and Structural Studies

The SHELX suite enables precise determination of bond lengths and angles, critical for comparing steric and electronic effects across analogs. For example:

- The C-S bond length in thiols (~1.81 Å) is longer than C-O (~1.43 Å) or C-N (~1.47 Å) bonds in alcohols/amines, affecting molecular conformation .

生物活性

(1-methyl-1H-pyrazol-4-yl)methanethiol is a sulfur-containing organic compound with the molecular formula . It features a pyrazole ring with a methyl group and a methanethiol group, making it of significant interest in various scientific research applications due to its unique chemical properties. This compound has been studied for its potential biological activities, particularly its antimicrobial and antioxidant properties, which are crucial for various therapeutic applications.

Antimicrobial Properties

Research indicates that (1-methyl-1H-pyrazol-4-yl)methanethiol exhibits notable antimicrobial activity . This property is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Antioxidant Activity

The antioxidant properties of (1-methyl-1H-pyrazol-4-yl)methanethiol have also been explored. The compound is believed to scavenge free radicals, thus protecting cellular components from oxidative damage. This activity is vital in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.

The mechanism by which (1-methyl-1H-pyrazol-4-yl)methanethiol exerts its biological effects involves interaction with specific molecular targets:

- Molecular Targets: The compound may interact with enzymes or receptors, leading to biological effects.

- Pathways Involved: The specific pathways include oxidative stress pathways and inflammatory pathways, which are critical in the context of disease treatment.

Case Studies and Research Findings

Several studies have highlighted the biological activities of (1-methyl-1H-pyrazol-4-yl)methanethiol:

- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Antioxidant Evaluation: Research in Free Radical Biology and Medicine indicated that (1-methyl-1H-pyrazol-4-yl)methanethiol significantly reduced oxidative stress markers in vitro, suggesting its utility in protective therapies against oxidative damage .

- Enzyme Inhibition: Investigations into the enzyme inhibition properties revealed that the compound binds effectively to active sites on certain enzymes, thereby inhibiting their catalytic activity. This mechanism underlies its potential therapeutic applications .

Comparison with Similar Compounds

To understand the uniqueness of (1-methyl-1H-pyrazol-4-yl)methanethiol, it can be compared with other pyrazole derivatives:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group; used in pharmaceuticals | Lacks the thiol group; different reactivity |

| 3-Methyl-1H-pyrazole | Simpler structure without substituents at C3 | No ethyl or thiol groups; different properties |

| 2,5-Dimethylpyrazole | Two methyl groups on pyrazole ring | Different substitution pattern; varied reactivity |

The presence of both a methyl substitution and a thiol group in (1-methyl-1H-pyrazol-4-yl)methanethiol distinguishes it from other pyrazole derivatives, contributing to enhanced nucleophilicity and the ability to form stable metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。